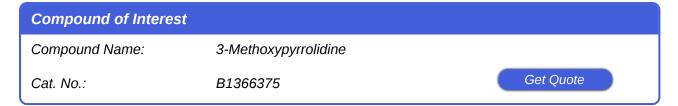


Spectroscopic Profile of 3-Methoxypyrrolidine: A

Technical Guide

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For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound **3-Methoxypyrrolidine**. Aimed at researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, crucial for its identification, characterization, and application in scientific research.

Executive Summary

3-Methoxypyrrolidine (C₅H₁₁NO) is a valuable building block in medicinal chemistry and organic synthesis. Accurate and detailed spectroscopic data are essential for its quality control and for the structural elucidation of its derivatives. This guide presents a consolidated summary of its ¹H NMR, ¹³C NMR, IR, and MS data in clearly structured tables, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **3-Methoxypyrrolidine**.

Table 1: ¹H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.9 - 4.1	m	1H	H-3
~3.3	S	3H	-OCH₃
~2.8 - 3.2	m	4H	H-2, H-5
~1.9 - 2.1	m	2H	H-4
~1.8 (broad s)	bs	1H	N-H

Note: Chemical shifts are referenced to a standard solvent signal. Multiplicity is denoted as s (singlet), m (multiplet), and bs (broad singlet).

Table 2: 13 C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~78 - 80	C-3
~56 - 58	-OCH₃
~50 - 52	C-2, C-5
~30 - 32	C-4

Note: These are approximate chemical shift ranges and can vary based on solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data



Wavenumber (cm⁻¹)	Intensity	Assignment
~3300 - 3400	Medium, Broad	N-H Stretch
~2850 - 3000	Strong	C-H Stretch (Aliphatic)
~1080 - 1150	Strong	C-O Stretch (Ether)
~1450 - 1480	Medium	C-H Bend (Scissoring)
~1100 - 1200	Medium	C-N Stretch

Note: Intensities are denoted as Strong, Medium, and Broad.

Table 4: Mass Spectrometry (MS) Data

m/z Ratio	Relative Intensity (%)	Assignment
101	High	[M] ⁺ (Molecular Ion)
70	High	[M - OCH₃]+
57	Medium	[C₃H₅N] ⁺
44	High	[C ₂ H ₄ N] ⁺ (Base Peak)

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. The sample of **3-Methoxypyrrolidine** was dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Spectra were recorded at room temperature. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum to single peaks for each unique carbon atom.



Infrared (IR) Spectroscopy

Infrared spectra were obtained using a Fourier-transform infrared (FT-IR) spectrometer. A thin film of neat liquid **3-Methoxypyrrolidine** was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory was used, where a drop of the sample was placed directly onto the ATR crystal. The spectra were recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

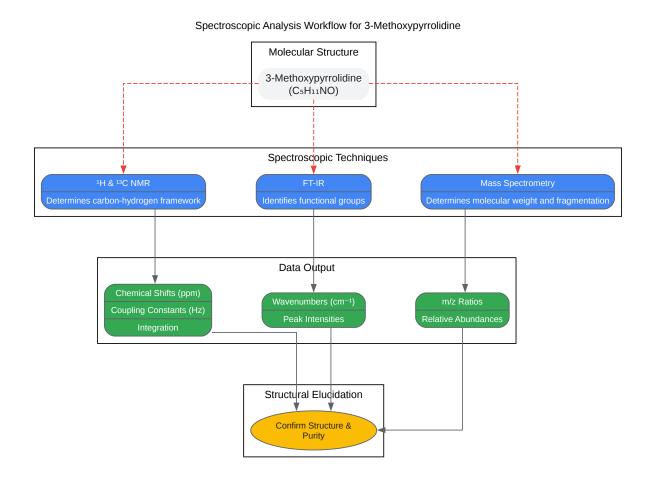
Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer with electron ionization (EI). The liquid sample was introduced into the ion source, where it was vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments were then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow from the chemical structure of **3-Methoxypyrrolidine** to the interpretation of its various spectroscopic data.





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Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of **3-Methoxypyrrolidine**, facilitating its use in research and development. The provided data and







protocols are based on standard analytical techniques and are intended to be a reliable reference for the scientific community.

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